molecular formula C8H20Cl2N2O B6193495 (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride CAS No. 2703749-46-4

(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride

Cat. No.: B6193495
CAS No.: 2703749-46-4
M. Wt: 231.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyethyl group and a methyl group attached to the piperazine ring, along with two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-methylpiperazine and 2-methoxyethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the desired stereochemistry.

    Formation of Intermediate: The reaction between (S)-2-methylpiperazine and 2-methoxyethanol leads to the formation of an intermediate compound.

    Hydrochloride Addition: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors are used.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and recrystallization to obtain the pure dihydrochloride salt.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(2-hydroxyethyl)-2-methylpiperazine dihydrochloride
  • (2S)-1-(2-ethoxyethyl)-2-methylpiperazine dihydrochloride
  • (2S)-1-(2-methoxyethyl)-2-ethylpiperazine dihydrochloride

Uniqueness

(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group and methyl group provide a unique steric and electronic environment, influencing its reactivity and interactions with biological targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride involves the reaction of 2-methylpiperazine with 2-methoxyethanol in the presence of a dehydrating agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methylpiperazine", "2-methoxyethanol", "Dehydrating agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add 2-methylpiperazine to a reaction flask.", "Step 2: Slowly add 2-methoxyethanol to the reaction flask while stirring.", "Step 3: Add a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to the reaction flask to remove water and promote the formation of the desired product.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Slowly add hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the product.", "Step 7: Filter the product and wash with cold water.", "Step 8: Dry the product under vacuum to obtain the final compound, (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride." ] }

CAS No.

2703749-46-4

Molecular Formula

C8H20Cl2N2O

Molecular Weight

231.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.